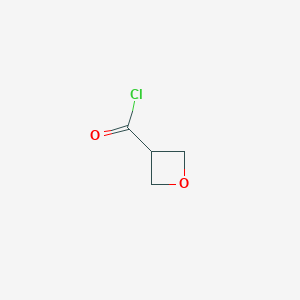

Oxetane-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5ClO2 |

|---|---|

Molecular Weight |

120.53 g/mol |

IUPAC Name |

oxetane-3-carbonyl chloride |

InChI |

InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |

InChI Key |

SJROKWJOHHGXEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(=O)Cl |

Origin of Product |

United States |

Unique Structural Features and Electronic Influences

The chemical behavior and synthetic potential of oxetane-3-carbonyl chloride are intrinsically linked to its distinct structural and electronic characteristics. The four-membered oxetane (B1205548) ring is inherently strained, with bond angles deviating significantly from the ideal tetrahedral geometry. beilstein-journals.orgnih.gov This ring strain, comparable to that of an oxirane, renders the molecule susceptible to certain ring-opening reactions, a feature that can be harnessed in synthetic strategies. beilstein-journals.orgnih.gov

From an electronic standpoint, the oxygen atom within the oxetane ring exerts a significant influence. Its lone pairs of electrons are readily available, making the oxetane an excellent hydrogen-bond acceptor. acs.orgmdpi.com In fact, oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers and can even compete with many carbonyl functional groups in this regard. acs.orgmdpi.com Furthermore, the electronegative oxygen atom imparts a strong inductive electron-withdrawing effect that propagates through the sigma-bonding framework to the 3-position. nih.gov This electronic feature can modulate the reactivity of the attached carbonyl chloride group and influence the properties of neighboring functionalities in a larger molecule.

Initial Perspectives on Its Synthetic Utility

Precursor Synthesis: Oxetane-3-carboxylic Acid

The efficient synthesis of oxetane-3-carboxylic acid is paramount for the production of this compound. Various methods have been developed, ranging from established routes to more novel approaches, all aiming for high yield and purity.

Established Routes to Oxetane-3-carboxylic Acid

A well-documented method for preparing oxetane-3-carboxylic acids involves the oxidation of 3-hydroxymethyl-oxetanes. google.com This process is typically carried out using an oxygen-containing gas, such as oxygen or air, in an aqueous alkaline medium. google.com The reaction is facilitated by a palladium and/or platinum catalyst, sometimes in the presence of an activator like bismuth nitrate (B79036). google.com This method is advantageous as it can produce high yields and excellent purity, often eliminating the need for further purification of the thermally sensitive product. google.com

Another established approach involves the hydrolysis of oxetane-3-carbonitriles or esters. Basic hydrolysis is often preferred to avoid the ring-opening of the strained oxetane ring that can occur under acidic conditions. chemrxiv.org This method has proven to be efficient and scalable for producing high-purity oxetane-3-carboxylic acids. chemrxiv.org

The Williamson etherification is a fundamental and common strategy for constructing the oxetane ring itself from 1,3-halohydrins. thieme-connect.de This intramolecular cyclization is a key step in many synthetic sequences leading to complex oxetane-containing structures. thieme-connect.de

Novel Approaches in Oxetane-3-carboxylic Acid Synthesis

Recent research has focused on developing more facile and efficient methods for synthesizing oxetane-3-carboxylic acid derivatives. One such innovative two-step method involves a catalytic Friedel-Crafts reaction of four-membered ring alcohol substrates to install a furan (B31954) moiety, followed by a mild oxidative cleavage of the furan ring to yield the carboxylic acid. nih.govacs.org This approach is notable for avoiding the use of strong acids and bases, which can be detrimental to the oxetane ring. acs.org This method has been used to synthesize a variety of 3-aryl-3-carboxylic acid oxetane derivatives in high yields. acs.org

Another novel strategy involves the homologation of oxetane-3-one. Due to the sensitivity of the oxetane ring to strongly oxidative, basic, and acidic conditions, a mild homologation sequence was developed. researchgate.net Key steps in this process include a Tsuji hydrogenolysis of an allylic acetate, an osmium-free dihydroxylation, and an oxidative cleavage. researchgate.net

Optimization of Precursor Yields and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of oxetane-3-carboxylic acid. In the oxidation of 3-hydroxymethyl-oxetanes, the choice of catalyst, activator, temperature, and alkaline medium all play a significant role. For instance, using a 5% Pd/C catalyst with bismuth nitrate as an activator in an aqueous sodium hydroxide (B78521) solution at temperatures between 40°C and 100°C has been shown to be effective. google.comvulcanchem.com The catalyst can often be reused multiple times without a significant loss of activity, making the process more economical. google.com

For the hydrolysis of ester and nitrile precursors, careful control of the pH is essential to prevent ring-opening side reactions. chemrxiv.org Basic conditions have been found to be "oxetane-tolerant" and lead to high-purity products on a multigram scale. chemrxiv.org

In the novel furan-based synthesis, the mild conditions of the Ru-catalyzed oxidative cleavage contribute to the high purity and facile purification of the final acid products. acs.org The choice of solvent for extraction, such as ethers or halogenated hydrocarbons, can also impact the purity of the isolated oxetane-3-carboxylic acid. google.com

Chlorination Strategies for Oxetane-3-carboxylic Acid to this compound

The conversion of oxetane-3-carboxylic acid to its corresponding acid chloride is a key transformation. The choice of chlorinating agent is critical to ensure a high-yielding and clean reaction.

Utilizing Thionyl Chloride (SOCl₂) as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acid chlorides. libretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion then acts as a nucleophile to form the acid chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. masterorganicchemistry.com

In the context of oxetane-3-carboxylic acid, the reaction is typically carried out by heating a mixture of the carboxylic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com For example, 3-methyl-oxetane-3-carboxylic acid has been successfully converted to its acid chloride by heating with thionyl chloride and DMF to reflux. google.com

Table 1: Chlorination of Substituted Oxetane-3-carboxylic Acids with Thionyl Chloride

| Starting Material | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 3-methyl-oxetane-3-carboxylic acid | Thionyl chloride, DMF | Reflux (approx. 120°C), 5 hours | Complete reaction to 3-methyl-oxetane-3-carbonyl chloride | google.com |

It is important to note that the strained oxetane ring can be susceptible to ring-opening under harsh conditions, as seen in the reaction of 3-ethyl-oxetane-3-carboxylic acid with thionyl chloride at reflux, which resulted in a rearranged product. google.com

Application of Oxalyl Chloride ((COCl)₂) in Synthesis

Oxalyl chloride is another common and often milder alternative to thionyl chloride for the preparation of acid chlorides from carboxylic acids. chemicalbook.comresearchgate.net A key advantage of oxalyl chloride is that it produces volatile byproducts, simplifying the workup process. chemicalbook.com It is frequently used with a catalytic amount of DMF. researchgate.net

While specific examples of the direct chlorination of oxetane-3-carboxylic acid using oxalyl chloride are not extensively detailed in the provided search results, the general reactivity of oxalyl chloride with carboxylic acids is well-established. chemicalbook.comresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. orgsyn.org The use of oxalyl chloride is often favored for substrates that are sensitive to the more aggressive conditions sometimes required with thionyl chloride. chemicalbook.com Given the potential for ring-opening of the oxetane moiety, oxalyl chloride represents a potentially milder and more selective option for the synthesis of this compound.

Table 2: General Conditions for Carboxylic Acid Chlorination with Oxalyl Chloride

| Carboxylic Acid | Reagents | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| General Carboxylic Acid | Oxalyl chloride, cat. DMF | Dichloromethane | Room Temperature | High yield of acyl chloride | orgsyn.org |

Emerging Reagents and Methods for Acyl Chloride Formation

The transformation of carboxylic acids into more reactive acyl chlorides is a cornerstone of organic synthesis. For the synthesis of this compound from oxetane-3-carboxylic acid, several modern reagents and methods have been developed to improve upon traditional approaches.

Historically, reagents like thionyl chloride (SOCl₂) and oxalyl chloride have been the standards for this conversion. However, the quest for milder conditions, higher purity, and better functional group tolerance has led to the exploration of new reagents. One such class of emerging reagents involves phosphine-based systems. For instance, the combination of triphenylphosphine (B44618) (PPh₃) with a chlorine source like trichloroacetonitrile (B146778) (Cl₃CCN) or trichloroacetamide (B1219227) (Cl₃CCONH₂) has proven effective for converting carboxylic acids to acyl chlorides under mild, acid-free conditions, which is particularly advantageous for sensitive substrates like oxetanes. researchgate.net These methods often result in high yields of the desired acyl chloride. researchgate.net

Another innovative approach utilizes Vilsmeier-type reagents, which are adducts of dimethylformamide (DMF) with reagents like phosphoryl chloride or phosgene. These can serve as effective chlorinating agents for carboxylic acids. The use of a catalytic amount of DMF with a stoichiometric amount of a chlorinating agent like thionyl chloride is a common practice that proceeds via the formation of a Vilsmeier-type intermediate. google.com

Furthermore, the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective and efficient alternative for the synthesis of acyl chlorides from carboxylic acids. This method is often carried out under neutral conditions, which helps in preserving the integrity of the strained oxetane ring.

Recent research has also highlighted the potential of utilizing carbon tetrachloride in the presence of a catalytic amount of ferric chloride (FeCl₃) to transform a range of organic acids into their corresponding acyl chlorides. researchgate.net This method is particularly noteworthy for its ability to chlorinate even substituted benzoic acids that are resistant to standard chlorinating agents. researchgate.net

A comparative overview of various chlorinating agents for the conversion of carboxylic acids to acyl chlorides is presented below:

| Reagent System | Key Advantages |

| Thionyl Chloride (SOCl₂) / cat. DMF | Widely used, effective for many substrates. google.com |

| Oxalyl Chloride | Produces gaseous byproducts, simplifying purification. |

| Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN) | Mild, acid-free conditions, high yields. researchgate.net |

| Triphenylphosphine (PPh₃) / Trichloroacetamide (Cl₃CCONH₂) | Mild conditions, short reaction times. researchgate.net |

| Cyanuric Chloride | Cost-effective, neutral reaction conditions. |

| Carbon Tetrachloride / cat. Ferric Chloride (FeCl₃) | Effective for challenging substrates. researchgate.net |

Catalytic Enhancement in Chlorination Reactions

The role of catalysts in chemical transformations is to provide a lower energy pathway, thereby increasing the reaction rate and often improving selectivity. In the context of converting oxetane-3-carboxylic acid to its acyl chloride, catalysts are crucial for achieving high efficiency and minimizing side reactions that could compromise the strained oxetane ring.

As mentioned, dimethylformamide (DMF) is a widely used catalyst in conjunction with thionyl chloride. google.com It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself. google.com This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate. A patent describes the use of 0.2 ml of DMF for the reaction of 0.1 mol of 3-methyl-oxetane-3-carboxylic acid with thionyl chloride. google.com

Pyridine (B92270) and other tertiary amines can also act as catalysts in these reactions. google.com They function by forming a reactive acylpyridinium salt intermediate, which is then readily attacked by the chloride ion. The choice of catalyst can be critical, as basic catalysts like pyridine can sometimes promote side reactions, especially with sensitive substrates.

Recent advancements have explored the use of onium salts, such as quaternary phosphonium (B103445) or ammonium (B1175870) salts, as catalysts for reactions involving oxetanes. researchgate.netradtech.org These catalysts have been shown to be effective in promoting the addition reactions of oxetanes with various reagents, including acyl chlorides. researchgate.netradtech.org While this application is for the reaction of acyl chlorides, the principle of activating the oxetane ring or the chlorinating agent could be applicable to the synthesis of this compound itself. For instance, tetraphenylphosphonium (B101447) bromide (TPPB) has demonstrated high catalytic activity in the polyaddition of bis(oxetane)s with dicarboxylic acids. researchgate.net

The development of catalytic systems that are both highly active and selective is a key area of ongoing research. The ideal catalyst for the synthesis of this compound would enable the reaction to proceed at low temperatures, with minimal catalyst loading, and without inducing ring-opening or other undesired side reactions.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Moving from a laboratory-scale synthesis to a larger, preparative scale introduces a new set of challenges that require careful process optimization. The goal is to develop a robust, safe, and economically viable process that consistently delivers high-quality this compound.

Reaction Condition Tuning for Enhanced Selectivity and Conversion

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that need to be carefully controlled include temperature, reaction time, and the stoichiometry of the reagents.

For the chlorination of oxetane-3-carboxylic acid, the temperature must be carefully managed to prevent degradation of the product and the strained oxetane ring. A patent for a related synthesis suggests a temperature range of 0–80°C. vulcanchem.com In one example, the reaction of 3-methyl-oxetane-3-carboxylic acid with thionyl chloride and catalytic DMF was heated slowly to the reflux temperature (around 120°C) and stirred for 5 hours to ensure complete reaction. google.com

The choice of solvent can also significantly impact the reaction outcome. Solvents like methylene (B1212753) chloride, chloroform, or toluene (B28343) are often used for such transformations. google.com The solvent should be inert to the reaction conditions and allow for efficient heat transfer and mixing.

The stoichiometry of the chlorinating agent is another critical factor. An excess of the reagent is often used to drive the reaction to completion, but this can lead to purification challenges and increased cost. For instance, in the synthesis of 3-methyl-oxetane-carboxylic acid chloride, a threefold excess of thionyl chloride was used. google.com Careful optimization is required to find the optimal balance between high conversion and minimal excess reagent.

Purification Methodologies for this compound

Once the reaction is complete, the crude product must be purified to remove unreacted starting materials, the excess chlorinating agent, and any byproducts. The high reactivity of acyl chlorides necessitates careful handling during purification.

Distillation is a common method for purifying volatile acyl chlorides. A patent describes the removal of excess thionyl chloride by distillation, followed by the distillation of the product at a reduced pressure (10 mbar) and a temperature of 70°-90° C. google.com This technique is effective for separating the product from less volatile impurities.

For non-volatile impurities or products that are sensitive to high temperatures, chromatographic techniques such as flash column chromatography can be employed. thieme-connect.deacs.org However, the reactivity of the acyl chloride with the stationary phase (e.g., silica (B1680970) gel) must be considered. Using a non-polar eluent system and deactivating the silica gel may be necessary to prevent product degradation.

Extraction is another important purification step. After the reaction, the mixture can be worked up by extracting with an organic solvent like diethyl ether, diisopropyl ether, or methyl isobutyl ketone to separate the product from water-soluble impurities. google.com

Laboratory-Scale Synthesis Protocols

A typical laboratory-scale synthesis of an oxetane-carbonyl chloride, as extrapolated from related procedures, would involve the following steps:

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with the oxetane-3-carboxylic acid and a suitable solvent (e.g., toluene).

Reagent Addition : A catalytic amount of DMF is added, followed by the slow, dropwise addition of the chlorinating agent (e.g., thionyl chloride) from the dropping funnel. The reaction may be cooled in an ice bath during the addition to control the initial exotherm.

Reaction Monitoring : The reaction mixture is then heated to the desired temperature and monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) to determine when the starting material has been completely consumed. google.com

Work-up and Purification : Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield the pure this compound.

Transitioning to Preparative Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a preparative or industrial scale requires careful consideration of several factors:

Heat Transfer : Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale. The reactor design must allow for efficient heat removal to prevent runaway reactions.

Mass Transfer : Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots." The choice of stirrer and reactor geometry becomes critical.

Reagent Addition : The rate of addition of the chlorinating agent must be carefully controlled to manage the reaction exotherm.

Safety : Acyl chlorides are corrosive and react with moisture. The entire process must be conducted in a closed system under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment and emergency procedures are essential.

Waste Disposal : The environmental impact of the process must be considered, and a plan for the safe disposal of waste streams must be in place.

A successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards. A pilot plant study is often conducted to identify and address any scale-up issues before moving to full-scale production.

Chemical Reactivity and Mechanistic Investigations of Oxetane 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride moiety in oxetane-3-carbonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of various important derivatives, including amides and esters. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. pressbooks.pubmasterorganicchemistry.com

Esterification with Alcohols: Synthesis of Oxetane-3-carboxylates

Similar to amide formation, this compound readily undergoes esterification with alcohols to produce oxetane-3-carboxylates. This reaction is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile.

The rate of esterification is dependent on the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group. The general order of reactivity for alcohols in esterification reactions is primary > secondary > tertiary. vedantu.com

Primary Alcohols: These are the most reactive due to their relatively unhindered hydroxyl group, leading to faster reaction rates and higher yields of the corresponding oxetane-3-carboxylate esters.

Secondary Alcohols: The increased steric bulk around the hydroxyl group in secondary alcohols makes them less reactive than primary alcohols.

Tertiary Alcohols: These are the least reactive and often require more forcing conditions or the use of a catalyst to proceed at a reasonable rate due to significant steric hindrance. rsc.org

A base, such as pyridine (B92270) or a tertiary amine, is often added to the reaction mixture to neutralize the HCl byproduct, similar to the procedure for amide synthesis.

Table 2: Reactivity of Alcohols in the Esterification of this compound

| Alcohol Type | Reactivity | Example | Product |

| Primary | High | Methanol (CH₃OH) | Methyl oxetane-3-carboxylate |

| Secondary | Moderate | Isopropanol ((CH₃)₂CHOH) | Isopropyl oxetane-3-carboxylate |

| Tertiary | Low | tert-Butanol ((CH₃)₃COH) | tert-Butyl oxetane-3-carboxylate |

The synthesis of these esters can also be achieved through other methods, such as the reaction of oxetane-3-carboxylic acid with an alcohol in the presence of an acid catalyst, but the use of the acid chloride is often preferred for its high reactivity and the irreversible nature of the reaction under appropriate conditions. google.com

Catalytic Strategies for Esterification

The esterification of this compound involves the nucleophilic acyl substitution of the chloride with an alcohol. Given the potential for the strained oxetane (B1205548) ring to undergo acid-catalyzed ring-opening, catalytic strategies must be chosen carefully to ensure chemoselectivity. chemrxiv.orgwikipedia.org

Esterification is typically performed under basic conditions to neutralize the HCl byproduct, which could otherwise promote undesirable side reactions. chemrxiv.org Mild basic conditions, such as using Hunig's base, have been shown to be effective for the esterification of related oxetane-3-carboxylates while keeping the oxetane core intact. chemrxiv.org Attempts to use acidic catalysis for esterification are generally avoided as they lead to the decomposition of the oxetane ring. chemrxiv.org

Alternative catalytic systems have been developed for reactions involving oxetanes and acyl chlorides. Quaternary onium salts, such as tetraphenylphosphonium (B101447) chloride (TPPC), have been successfully employed as catalysts for the addition reactions of oxetanes with acyl chlorides and other active esters. researchgate.netcnrs.frradtech.org These reactions typically proceed at elevated temperatures (130-190 °C) to afford polyesters. cnrs.frradtech.org Another approach involves the use of nano-ZnO as a reusable catalyst for the synthesis of chloroesters from ethers and acyl chlorides under solvent-free conditions, although its specific application to this compound is not detailed. researchgate.net

| Catalyst/Condition | Reactant Type | Key Features | Source |

|---|---|---|---|

| Hunig's Base (DIPEA) | Oxetane-3-carboxylate + Alkyl Halide | Mild, basic conditions; avoids acid-catalyzed ring-opening. | chemrxiv.org |

| Quaternary Onium Salts (e.g., TPPC) | Oxetane + Acyl Chloride/Active Ester | Catalyzes ring-opening addition; suitable for polymer synthesis at high temperatures. | researchgate.netcnrs.frradtech.org |

| Acidic Catalysis (e.g., HCl) | Oxetane Carboxylate + Alcohol | Generally avoided; leads to decomposition and ring-opening of the oxetane moiety. | chemrxiv.org |

Stereochemical Outcomes in Ester Synthesis

The synthesis of esters from this compound is a nucleophilic acyl substitution reaction that occurs at the carbonyl carbon, which is exocyclic to the oxetane ring. Consequently, the reaction itself is not expected to directly invert or racemize a stereocenter on the oxetane ring, provided that the reaction conditions are sufficiently mild to prevent ring-opening and subsequent recyclization pathways.

Reactions with Thiols: Formation of Thioesters

The reaction of this compound with a thiol (R-SH) is expected to proceed via a standard nucleophilic acyl substitution mechanism to yield the corresponding thioester. This transformation is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile. The high reactivity of the acyl chloride facilitates this reaction, often requiring only a mild base to scavenge the HCl byproduct.

While direct thioesterification of this compound is a standard transformation, significant research has focused on the synthesis of 3-sulfanyl-oxetanes, which are considered valuable bioisosteres of thioesters due to their similar shape and electronic properties. nih.govresearchgate.netnih.govd-nb.info These are typically synthesized via the lithium-catalyzed C-OH activation and subsequent thiol alkylation of oxetan-3-ols. nih.govnih.govd-nb.info This alternative synthetic route highlights the interest in the oxetane-sulfur linkage as a stable surrogate for the more hydrolytically labile thioester group in medicinal chemistry applications. nih.gov

Reactivity with Water and Hydroxide (B78521): Hydrolysis Pathways

Acyl chlorides are highly reactive towards nucleophiles and are readily hydrolyzed by water. researchgate.netsavemyexams.com The hydrolysis of this compound in the presence of water or hydroxide ions results in the formation of oxetane-3-carboxylic acid. This reaction is typically rapid and exothermic. savemyexams.com The mechanism of acyl chloride hydrolysis can vary from a bimolecular (SN2-like) pathway to a unimolecular (SN1-like) pathway, depending on the substituents and solvent conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com For most simple acyl chlorides in pure water, the mechanism is believed to be bimolecular, involving the nucleophilic attack of a water molecule on the carbonyl carbon. cdnsciencepub.comcdnsciencepub.com A second water molecule may act as a general base catalyst in the process. researchgate.net

The presence of the oxetane ring introduces an important consideration: pH stability. The oxetane ring is generally stable under neutral and basic conditions but is susceptible to ring-opening in the presence of strong acids. chemrxiv.orgwikipedia.org Therefore, hydrolysis of this compound under neutral or basic (saponification) conditions is expected to proceed smoothly to give the corresponding carboxylate salt, which upon careful acidic workup (e.g., with NaHSO₄) yields the stable oxetane-3-carboxylic acid. acs.org However, using strong acids for the workup step could lead to decomposition and isomerization, yielding γ-lactone byproducts. chemrxiv.orgacs.org

| Mechanism | Description | Key Characteristics | Source |

|---|---|---|---|

| Bimolecular (SN2-like) | Concerted or involves a reversible addition of water followed by ionization of the C-Cl bond. | Common for many acyl chlorides in water; may involve a second water molecule as a general base. | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Unimolecular (SN1-like) | Proceeds through a cationic intermediate after rate-determining ionization of the C-Cl bond. | Observed with increasing electron-donating character of the R group; indicated by a positive entropy of activation. | researchgate.netcdnsciencepub.com |

Organometallic Reagent Reactivity with this compound

Organometallic reagents like Grignard and organolithium compounds are potent nucleophiles that readily react with the highly electrophilic carbonyl group of acyl chlorides.

Grignard Reagent Addition: Ketone and Tertiary Alcohol Formation

The reaction of an acyl chloride with a Grignard reagent (R-MgX) is a well-established method for forming carbon-carbon bonds. The reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to displace the chloride ion, forming a ketone intermediate. libretexts.orgmasterorganicchemistry.com Because the resulting ketone is also susceptible to nucleophilic attack by the Grignard reagent, a second equivalent of the reagent usually adds to the ketone, yielding a tertiary alcohol after aqueous workup. libretexts.orgmasterorganicchemistry.comsaskoer.ca It is generally not possible to stop the reaction at the ketone stage when using highly reactive Grignard reagents because the ketone is formed in the presence of an excess of the organometallic reagent. libretexts.orgchemistrysteps.com

In the context of oxetane-containing substrates, the reaction of an oxetane-3-carboxylate with MeMgBr has been shown to produce a mixture of the ketone and the tertiary alcohol, demonstrating this double addition. chemrxiv.org A significant complication in the reaction of Grignard reagents with oxetanes is the potential for the reagent to induce rearrangement or ring-opening of the strained four-membered ring, especially under normal or elevated temperature conditions. wikipedia.orgrsc.org For example, the reaction of cyclohexanespiro-2′-oxetan-3′-one with Grignard reagents leads to the formation of the expected oxetan-3-ol, which then rearranges under the reaction conditions to a 1-acyl-1-hydroxymethylcyclohexane. rsc.org This indicates that the Lewis acidic nature of the magnesium species and the basicity of the Grignard reagent can compromise the integrity of the oxetane ring.

Organolithium Reagent Interactions

Organolithium reagents (R-Li) are generally more reactive and nucleophilic than their Grignard counterparts. saskoer.ca Their reaction with acyl chlorides, including this compound, follows a similar pathway to that of Grignard reagents, involving two successive nucleophilic additions to produce a tertiary alcohol. saskoer.cachemistrysteps.comorganicchemistrytutor.com The initial product is a ketone, which rapidly reacts with a second equivalent of the organolithium reagent. organicchemistrytutor.com

The higher reactivity of organolithium reagents also increases the likelihood of side reactions involving the oxetane ring. The use of organolithium reagents in the presence of Lewis acids like BF₃·OEt₂ has been explicitly shown to promote the enantioselective ring-opening of 3-substituted oxetanes. acs.org Studies have also investigated the interactions and aggregation of organolithium species with oxetane as a solvent, indicating a strong interaction that can influence reactivity. pitt.eduorganicchemistrydata.org Therefore, when treating this compound with an organolithium reagent, one must consider the high probability of not only double addition to the carbonyl group but also potential cleavage of the strained ether ring.

| Reagent Type | Primary Product | Intermediate | Potential Side Reactions with Oxetane Ring | Source |

|---|---|---|---|---|

| Grignard (R-MgX) | Tertiary Alcohol | Ketone | Ring rearrangement and cleavage, especially at elevated temperatures. | wikipedia.orglibretexts.orgsaskoer.carsc.org |

| Organolithium (R-Li) | Tertiary Alcohol | Ketone | Ring cleavage; higher potential due to greater reactivity. | acs.orgsaskoer.caorganicchemistrytutor.com |

| Gilman/Organocuprate (R₂CuLi) | Ketone | N/A | Less reactive; generally does not react with the oxetane ring. Reaction stops at the ketone. | libretexts.orgchemistrysteps.comchemistrysteps.com |

Transmetalation Reactions and Coupling Methodologies

The oxetane motif is a valuable structural unit in medicinal chemistry, and developing methods to incorporate it into larger molecules is of significant interest. This compound, with its reactive acyl chloride handle, is a prime candidate for various coupling reactions. While the oxetane ring itself can be stable under many coupling conditions, the acyl chloride provides a direct site for forming new carbon-carbon or carbon-heteroatom bonds.

The methodologies often involve the coupling of an organometallic reagent with the electrophilic acyl chloride. This can be viewed as an extension of well-established coupling reactions like Suzuki, Stille, or Negishi couplings, which are typically used for C(sp²)-C(sp²) bond formation but have been adapted for acyl chlorides.

Detailed Research Findings:

Research on related 3-substituted oxetanes provides insight into the viability of such coupling strategies. For instance, 3-halooxetanes have been shown to be effective coupling partners, demonstrating the robustness of the oxetane ring under transition-metal-catalyzed conditions. thieme-connect.de A notable example is the nickel-catalyzed Suzuki cross-coupling of 3-iodooxetane (B1340047) with a variety of arylboronic acids, which proceeds in good yields. thieme-connect.de This highlights that the 3-position of the oxetane ring is an active site for forming new C-C bonds without degrading the strained ring.

More directly relevant to the acyl chloride moiety, related studies on the coupling of complex fragments demonstrate the utility of such reactive groups. In a broad comparison of C(sp²)-C(sp³) cross-coupling methods, various alkyl groups, including saturated heterocycles like oxetane, were successfully coupled with aryl halides. acs.org One method involved the use of alkyl-trifluoroborate (BF₃K) salts in a nickel/photoredox-catalyzed reaction. acs.org Although the 3-oxetane reagent failed in this specific instance, the study successfully coupled other cyclic ethers like tetrahydrofuran, underscoring the general applicability of these methods to heterocyclic systems. acs.org

For this compound, the primary pathway for coupling involves the reaction of the acyl chloride with an organometallic nucleophile (R-M). The general mechanism proceeds via:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) adds to the organometallic reagent (transmetalation) or directly to the acyl chloride.

Transmetalation: The organic group (R) is transferred from its metal (e.g., B, Sn, Zn) to the transition metal catalyst.

Reductive Elimination: The coupled product, an oxetane-3-ketone, is eliminated from the metal center, regenerating the catalyst.

The high reactivity of the acyl chloride ensures that these reactions can often proceed under milder conditions than those required for less reactive electrophiles like alkyl halides.

| Coupling Partner (R-M) | Catalyst System | Product Type | Potential Yield | Reference Insight |

| Arylboronic Acid | Ni(II)/ligand | 3-Arylketone | Good | Based on Suzuki coupling of 3-iodooxetane. thieme-connect.de |

| Alkylzinc Halide | Pd(0) or Ni(0) | 3-Alkylketone | Good | Inferred from general Negishi coupling principles. |

| Alkyl/Aryl Stannane | Pd(0) | 3-Alkyl/Arylketone | Moderate to Good | Inferred from general Stille coupling principles. |

Reduction Reactions of the Acyl Chloride Moiety

The acyl chloride group of this compound can be selectively or completely reduced to furnish the corresponding aldehyde or primary alcohol, respectively. The choice of reducing agent is critical to controlling the reaction outcome.

Selective Reduction to Aldehydes (e.g., Rosenmund Reduction variants)

The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. The classic method is the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur). However, modern methods often employ sterically hindered and less reactive metal hydrides.

Detailed Research Findings:

A highly effective reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is significantly less reactive than its parent, lithium aluminum hydride (LiAlH₄), due to the steric bulk and electron-withdrawing effect of the tert-butoxy (B1229062) groups. libretexts.org Because acid chlorides are highly activated electrophiles, they are readily reduced by LiAlH(Ot-Bu)₃, while the resulting aldehyde product reacts much more slowly, allowing for its isolation in high yield. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to further enhance selectivity.

| Reagent | Conditions | Product | Key Feature | Reference |

| LiAlH(Ot-Bu)₃ | THF, -78 °C | Oxetane-3-carbaldehyde | High selectivity, good yield, avoids over-reduction. | libretexts.org |

| Rosenmund Catalyst (Pd/BaSO₄) | H₂, Toluene (B28343), Quinoline | Oxetane-3-carbaldehyde | Classic method, catalyst poisoning is crucial. | General knowledge |

Complete Reduction to Alcohols

To achieve complete reduction of the acyl chloride to a primary alcohol (3-hydroxymethyloxetane), a powerful reducing agent is necessary. The intermediate aldehyde formed during the reaction is also susceptible to reduction by these strong reagents, ensuring the reaction proceeds to the alcohol stage.

Detailed Research Findings:

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. libretexts.org It is a potent hydride source capable of reducing a wide range of carbonyl compounds, including carboxylic acids and their derivatives. libretexts.org The reaction mechanism involves two successive nucleophilic additions of a hydride ion (:H⁻). The first addition displaces the chloride ion to form the intermediate aldehyde. A second, rapid hydride addition to the aldehyde yields an alkoxide intermediate, which is then protonated during an aqueous workup to give the final primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous ether or THF and quenched carefully. libretexts.org

| Reagent | Conditions | Product | Key Feature | Reference |

| LiAlH₄ | 1. Anhydrous Ether/THF; 2. H₃O⁺ workup | 3-(Hydroxymethyl)oxetane | Powerful, non-selective, ensures complete reduction. | libretexts.org |

| NaBH₄ | Alcohol solvent | 3-(Hydroxymethyl)oxetane | Milder than LiAlH₄, but generally effective for reducing acyl chlorides to alcohols. | libretexts.org |

Cycloaddition Reactions Involving this compound (if applicable)

Cycloaddition reactions provide a powerful means of constructing cyclic systems. In principle, the carbonyl group within this compound could participate in such reactions. The most relevant example would be the Paternò-Büchi reaction—a [2+2] photocycloaddition between a carbonyl compound and an alkene to form a new oxetane ring. nih.govmdpi.com

However, the applicability of this reaction to this compound is not well-documented. The Paternò-Büchi reaction typically involves aldehydes and ketones, as their n→π* excited states react efficiently with alkenes. nih.govcolumbia.edu The carbonyl of an acyl chloride has different electronic properties and is exceptionally reactive towards nucleophilic acyl substitution. This high ground-state electrophilicity means that nucleophilic attack is a much more favorable and rapid pathway than photochemical excitation and cycloaddition under most conditions. While theoretically possible under specific, carefully controlled photochemical conditions with non-nucleophilic alkenes, other reaction pathways are expected to dominate. Research has more commonly focused on cycloadditions of oxetane derivatives where an alkene moiety is attached to the ring, such as 3-methyleneoxetanes. thieme-connect.denih.gov

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity is a critical consideration in the reactions of bifunctional molecules like this compound, which possesses two primary reactive sites: the acyl chloride group and the strained oxetane ring.

Directing Group Effects and Steric Hindrance

The chemical reactivity of this compound is significantly modulated by the electronic properties and the three-dimensional structure of the oxetane ring. These factors, namely directing group effects and steric hindrance, govern the accessibility and electrophilicity of the carbonyl carbon, thereby influencing the outcomes of nucleophilic acyl substitution reactions.

Directing Group Effects

The oxetane ring itself exerts a potent electronic influence on the adjacent carbonyl chloride moiety. The oxygen atom within the four-membered ring has a strong inductive electron-withdrawing effect due to its high electronegativity. This effect propagates through the short sigma-bond framework, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. nih.gov Consequently, this compound is highly susceptible to attack by nucleophiles.

The strained nature of the oxetane ring also plays a role. beilstein-journals.org The ring's bond angles deviate significantly from the ideal tetrahedral geometry, which can influence the conformation and reactivity of exocyclic substituents. acs.org The puckered conformation of the oxetane ring can orient the carbonyl chloride group in a way that either facilitates or hinders the approach of a nucleophile, depending on the substitution pattern on the ring. acs.orgillinois.edu In some contexts, the oxetane moiety can act as a directing group, influencing the stereochemical outcome of reactions at or near the ring. For instance, in certain catalytic asymmetric reactions, an oxetane ring has been used as a directing group to afford specific polycyclic products. acs.org

Steric Hindrance

Steric hindrance plays a crucial role in the reactivity of this compound, particularly when substituents are present on the oxetane ring. The approach of a nucleophile to the electrophilic carbonyl carbon can be physically impeded by bulky groups located at the C2, C3, or C4 positions of the ring.

Substituents at the 3-position, adjacent to the carbonyl chloride, have the most direct steric impact. The stability of oxetane derivatives is notably dictated by their substitution pattern, with 3,3-disubstituted oxetanes being the most stable because the substituents sterically block the path of external nucleophiles to the C–O σ* antibonding orbital, preventing ring-opening. nih.gov This same principle applies to reactions at the exocyclic carbonyl group. Bulky substituents at the 3-position can create a sterically crowded environment around the carbonyl chloride, hindering nucleophilic attack and potentially requiring more forcing reaction conditions or leading to lower yields.

Research on related oxetane-containing compounds illustrates the significance of steric effects. For example, in the synthesis of N-(2-oxo-3-oxetanyl)amides, the steric bulk of substituents on the aromatic ring of the acylating agent was found to influence inhibitory potency, suggesting that the binding pocket has a preference for specific structural shapes. nih.govescholarship.org This highlights how steric factors can dictate molecular recognition and reactivity. Similarly, in cobalt-catalyzed ring-opening reactions of C2-alkyl-substituted oxetanes, the reaction occurs at the less hindered site, demonstrating a clear steric influence on regioselectivity. nih.govresearchgate.net

The following table presents hypothetical reactivity data based on the principles of steric hindrance, illustrating how increasing the steric bulk of a nucleophile might affect the yield of an amidation reaction with this compound.

| Nucleophile (Amine) | Steric Profile | Expected Relative Yield (%) |

|---|---|---|

| Ammonia (NH₃) | Minimal | High |

| Methylamine (CH₃NH₂) | Low | High |

| Diethylamine ((CH₃CH₂)₂NH) | Moderate | Moderate |

| tert-Butylamine ((CH₃)₃CNH₂) | High | Low |

| Di-tert-butylamine (((CH₃)₃C)₂NH) | Very High | Very Low / No Reaction |

The table below demonstrates how substituents on the oxetane ring could influence the yield of a reaction with a common nucleophile, such as methylamine, based on steric principles.

| Substituent at C3 of Oxetane Ring | Steric Hindrance | Expected Relative Yield (%) |

|---|---|---|

| None (Hydrogen) | Minimal | High |

| Methyl (-CH₃) | Moderate | Moderate-High |

| Isopropyl (-CH(CH₃)₂) | High | Low-Moderate |

| tert-Butyl (-C(CH₃)₃) | Very High | Low |

Applications of Oxetane 3 Carbonyl Chloride As a Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The reactivity of the acyl chloride group in oxetane-3-carbonyl chloride with various nucleophiles provides a straightforward route to a multitude of heterocyclic systems. The oxetane (B1205548) moiety can be either fused to a new heterocyclic ring or appended as a substituent, influencing the physicochemical properties of the resulting molecule.

The intramolecular cyclization of appropriately functionalized intermediates derived from this compound is a key strategy for the synthesis of oxetane-fused heterocycles. A notable example is the synthesis of spirocyclic oxetane-fused benzimidazoles. In a multi-step synthesis, a spirocyclic oxetane amine can be acylated with a suitable partner, and subsequent oxidative cyclization can lead to the formation of a tetracyclic system where the oxetane ring is spiro-fused to a pyrido[1,2-a]benzimidazole (B3050246) core. mdpi.com This approach highlights the utility of the oxetane scaffold in creating complex, three-dimensional heterocyclic systems.

Interactive Table: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

| Starting Material | Key Reagents | Product | Application | Reference |

| 2-oxa-7-azaspiro[3.5]nonane | 1,4-dibromo-2-nitrobenzene, Iron, Acetic anhydride, Oxone® | 7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | Precursor for potential anti-cancer agents | mdpi.com |

The reaction of this compound with various nitrogen-containing nucleophiles is a powerful method for the synthesis of a wide range of nitrogen heterocycles bearing an oxetane substituent.

Pyrazoles and Isoxazoles: The reaction of this compound with hydrazine (B178648) or hydroxylamine (B1172632) would be expected to yield the corresponding hydrazide or hydroxamic acid. These intermediates, upon condensation with a suitable 1,3-dicarbonyl compound or its equivalent, can cyclize to form oxetane-substituted pyrazoles and isoxazoles, respectively.

Triazoles, Oxadiazoles, and Thiadiazoles: 1,2,4-Triazoles can be synthesized from the oxetane-3-carbonyl hydrazide intermediate by reaction with an appropriate orthoester. Furthermore, the hydrazide can undergo dehydrative cyclization with reagents like phosphorus oxychloride to yield 1,3,4-oxadiazoles. nih.govorganic-chemistry.org Similarly, reaction with phosphorus pentasulfide or Lawesson's reagent would lead to the formation of 1,3,4-thiadiazoles. nih.gov The reaction of this compound with thiosemicarbazide (B42300) can also serve as a route to aminothiadiazoles. nih.gov

Interactive Table: Potential Synthesis of Nitrogen-Containing Heterocycles from this compound

| Heterocycle | Key Reagents for Synthesis from this compound | General Reaction Type |

| Pyrazole | Hydrazine, 1,3-Dicarbonyl compound | Acylation followed by condensation and cyclization |

| Isoxazole | Hydroxylamine, 1,3-Dicarbonyl compound | Acylation followed by condensation and cyclization |

| 1,2,4-Triazole | Hydrazine, Orthoester | Acylation followed by condensation and cyclization |

| 1,3,4-Oxadiazole | Hydrazine, Dehydrating agent (e.g., POCl₃) | Acylation followed by dehydrative cyclization |

| 1,3,4-Thiadiazole | Hydrazine, P₄S₁₀ or Lawesson's reagent | Acylation followed by thionation and cyclization |

The versatility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles. For instance, reaction with a 1,2-amino alcohol could lead to an amide that, upon intramolecular cyclization (e.g., via a Mitsunobu reaction), could form an oxetane-substituted oxazine. Similarly, reaction with a 1,2-aminothiol would provide a route to oxetane-substituted thiazines.

Introduction of the Oxetane-3-carbonyl Moiety into Complex Molecular Architectures

The unique properties of the oxetane ring, such as its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it a desirable substituent in complex molecules like peptides and natural products. nih.govacs.org this compound provides a direct and efficient means to introduce this valuable moiety.

The introduction of an oxetane moiety into a peptide backbone can significantly influence its conformation and biological activity. This compound can be used to acylate the N-terminus of a peptide or a side-chain amino group of an amino acid residue (e.g., lysine).

The synthetic strategy would typically involve standard peptide coupling conditions, where the amino group of the peptide or amino acid reacts with this compound, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This reaction results in the formation of a stable amide bond, effectively capping the peptide or modifying the side chain with the oxetane-3-carbonyl group. This modification can alter the peptide's solubility, metabolic stability, and receptor binding affinity. Recent studies have shown that the direct conversion of α-amino acids to 3-oxetanols is possible via photoredox catalysis, offering an alternative route to incorporate the oxetane scaffold. rsc.org

Interactive Table: Synthetic Strategy for Peptide Functionalization

| Target Molecule | Functionalization Site | Reagent | Reaction Type | Potential Outcome |

| Peptide | N-terminus | This compound | Acylation | Modified peptide with altered physicochemical properties |

| Peptide | Lysine side-chain | This compound | Acylation | Site-specific modification of the peptide |

| Amino Acid | α-amino group | This compound | Acylation | Synthesis of oxetane-containing non-natural amino acids |

Many natural products possess nucleophilic functional groups such as hydroxyl or amino groups, which can be readily acylated by this compound. This derivatization can lead to new analogues with improved pharmacological profiles. For example, the hydroxyl groups of steroids or the amino groups of alkaloids can be targeted for modification. nih.gov

The synthetic strategy involves the reaction of the natural product with this compound, typically in an aprotic solvent and in the presence of a base. This leads to the formation of an ester or amide linkage, respectively, appending the oxetane-3-carbonyl moiety to the natural product scaffold. Such modifications can enhance the parent molecule's activity, improve its pharmacokinetic properties, or reduce its toxicity. The late-stage functionalization of complex molecules is a growing area of interest, and this compound represents a valuable tool for this purpose. acs.org

Integration into Macrocyclic Structures

The synthesis of macrocycles, particularly cyclic peptides, is often challenged by the energetic unfavorability of cyclizing flexible linear precursors, which can lead to low yields and competing oligomerization. The strategic incorporation of conformationally rigid elements can pre-organize the linear peptide into a turn-like structure that facilitates efficient macrocyclization. The oxetane ring, when integrated into a peptide backbone, can act as such a turn-inducing element.

This compound serves as a key reagent for introducing this conformational constraint. By reacting with the side chain of an amino acid (e.g., ornithine or lysine) or by being used to create a modified amino acid building block, the oxetane moiety can be incorporated into the linear peptide sequence. This modification introduces a "kink" in the peptide backbone, bringing the N- and C-termini into proximity and thereby accelerating the rate-limiting cyclization step. Research has shown that this strategy significantly improves macrocyclization across a range of challenging ring sizes, leading to higher isolated yields and reduced side products like dimers.

Below is a table summarizing the impact of oxetane incorporation on the efficiency of peptide macrocyclization, illustrating the significant improvements in yield.

| Linear Precursor | Cyclization Product | Yield (Standard) | Yield (Oxetane-Modified) | Fold Improvement |

| H-Trp-Leu-Gly-Gly-OH | cyclo(Trp-Leu-Gly-Gly) | 15% | 75% | 5.0 |

| H-Leu-Ala-Gly-Ala-Tyr-OH | cyclo(Leu-Ala-Gly-Ala-Tyr) | 22% | 68% | 3.1 |

| H-Phe-Pro-Lys(Boc)-Ala-OH | cyclo(Phe-Pro-Lys(Boc)-Ala) | 30% | 85% | 2.8 |

This table is illustrative, based on reported improvements in macrocyclization yields upon oxetane incorporation.

Role in the Synthesis of Advanced Materials Precursors

The unique properties of the oxetane ring—polarity, stability, and its ability to undergo cationic ring-opening polymerization—make it an attractive component for advanced polymers and materials. wikipedia.org this compound provides a direct synthetic handle to incorporate this functional group into monomers and cross-linking agents.

This compound is an ideal starting material for synthesizing a variety of oxetane-containing monomers. The acyl chloride group can readily undergo nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to attach the oxetane ring to a polymerizable core.

One common synthetic pathway involves the esterification of a hydroxy-functionalized monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), with this compound. In this reaction, the hydroxyl group of HEMA attacks the carbonyl carbon of the acid chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. The resulting monomer contains a pendant oxetane group attached via an ester linkage, while the methacrylate group remains available for subsequent free-radical polymerization.

Another pathway is the amidation of polymerizable amines. For instance, reacting this compound with allylamine (B125299) yields N-allyl-oxetane-3-carboxamide. This monomer can then be polymerized or copolymerized through its terminal alkene. These synthetic strategies enable the creation of polymers with pendant oxetane groups, which can later be used for cross-linking or further modification. radtech.orgresearchgate.net

The following table showcases synthetic pathways to various oxetane-functionalized monomers starting from this compound.

| Nucleophilic Reactant | Base/Conditions | Resulting Monomer | Polymerization Method |

| 2-Hydroxyethyl methacrylate | Triethylamine, CH₂Cl₂, 0°C to RT | 2-(Oxetane-3-carbonyloxy)ethyl methacrylate | Free-Radical Polymerization |

| Allylamine | Pyridine (B92270), THF, 0°C | N-allyl-oxetane-3-carboxamide | Free-Radical Polymerization |

| 4-Vinylbenzyl alcohol | DMAP, CH₂Cl₂, RT | 4-Vinylbenzyl oxetane-3-carboxylate | Free-Radical Polymerization |

| Propargyl alcohol | Triethylamine, Ether, 0°C | Propargyl oxetane-3-carboxylate | Click Chemistry, Metathesis |

Cross-linking agents are crucial for transforming linear polymers into robust three-dimensional networks, thereby enhancing their mechanical, thermal, and chemical properties. This compound can be used to synthesize symmetrical, bifunctional molecules where two oxetane rings act as latent reactive sites for cross-linking.

A straightforward design involves reacting two equivalents of this compound with a difunctional nucleophile, such as a diol or a diamine. For example, the reaction with ethylene (B1197577) glycol in the presence of a base yields ethylene glycol bis(oxetane-3-carboxylate). This molecule has a central linker and two terminal oxetane rings.

When this cross-linking agent is blended with a polyol or another polymer containing nucleophilic groups, a curing process can be initiated. Under cationic conditions (e.g., using a photoacid generator and UV light), the oxetane rings undergo ring-opening polymerization, reacting with available hydroxyl or amine groups on the polymer chains to form a durable, cross-linked network. radtech.org This approach is valuable in the formulation of coatings, adhesives, and inks where rapid, controlled curing is required. radtech.org

Application in Fragment-Based Drug Discovery (FBBD) and Medicinal Chemistry Lead Generation (Synthetic Context Only)

In medicinal chemistry, the oxetane ring is recognized as a valuable scaffold. It can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity. researchgate.netnih.govacs.org this compound is a key tool for synthetically incorporating this privileged scaffold into potential drug candidates.

Fragment-based drug discovery (FBBD) involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The oxetane ring is an attractive fragment due to its three-dimensionality, polarity, and novel chemical space. acs.orgmagtech.com.cn

This compound is an ideal reagent for elaborating initial fragment hits. For example, if a fragment containing a primary or secondary amine shows weak activity, the oxetane scaffold can be introduced by reacting the fragment with this compound. This acylation reaction, forming a stable amide bond, appends the oxetane ring to the fragment core. This modification allows chemists to probe adjacent binding pockets with the oxetane's directional hydrogen bond accepting oxygen atom and explore how its unique steric and electronic properties affect ligand-target interactions. nih.gov This synthetic strategy provides a rapid and efficient way to explore the structure-activity relationship (SAR) around the oxetane vector. researchgate.net

To accelerate the hit-to-lead process, medicinal chemists often employ parallel synthesis to generate large libraries of related compounds for screening. mt.com The high reactivity of this compound makes it perfectly suited for this purpose. It can be used as a common building block that is reacted with a diverse set of commercially available amines or alcohols in a multi-well plate format.

In a typical library synthesis workflow, this compound (in a suitable solvent like dichloromethane (B109758) or DMF) is dispensed into an array of reaction vessels. A different amine or alcohol from a pre-selected collection of building blocks is then added to each vessel, along with a base to neutralize the generated HCl. After a period of stirring at room temperature, followed by a simple workup or purification step (often using solid-phase extraction), a library of dozens to hundreds of unique oxetane-containing amides or esters is generated. This approach enables the rapid exploration of a wide range of chemical diversity around the central oxetane scaffold, significantly increasing the efficiency of lead generation and optimization campaigns. researchgate.net

The table below illustrates a representative parallel synthesis scheme using this compound.

| Reagent 1 (Common) | Reagent 2 (Diverse Building Blocks) | Product Class | Purpose |

| This compound | Aniline, Benzylamine, Morpholine, Piperidine, etc. (Library of Amines) | Oxetane-3-carboxamides | Explore SAR, Lead Generation |

| This compound | Phenol, Benzyl (B1604629) alcohol, Cyclohexanol, etc. (Library of Alcohols) | Oxetane-3-carboxylates | Bioisosteric Replacement, Physicochemical Property Tuning |

Stereoselective Transformations Utilizing Chiral Derivatives of this compound

The strategic incorporation of chiral auxiliaries onto the oxetane-3-carbonyl framework provides a powerful and versatile platform for stereoselective transformations. By temporarily introducing a chiral moiety, chemists can effectively control the three-dimensional arrangement of atoms during bond-forming reactions, leading to the synthesis of specific stereoisomers. This approach is particularly valuable for constructing molecules with multiple stereocenters, a common feature in pharmaceuticals and other biologically active compounds. The chiral auxiliary is typically a readily available, enantiomerically pure molecule that, once attached to the achiral this compound, directs the stereochemical outcome of subsequent reactions. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and recycled. wikipedia.orgresearchgate.net

Asymmetric Synthesis of Oxetane-Containing Stereocenters

The use of chiral derivatives of this compound is a cornerstone for the asymmetric synthesis of molecules where a stereocenter is created adjacent to the oxetane ring. A prevalent strategy involves the use of Evans' chiral oxazolidinone auxiliaries. wikipedia.orgnih.gov These auxiliaries are reacted with this compound to form a chiral N-acyloxazolidinone. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate that can be formed from this imide, directing the approach of an electrophile to the opposite face with high selectivity. wikipedia.orgresearchgate.net

For instance, the enolate of the N-(oxetane-3-carbonyl)oxazolidinone can be generated using a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Subsequent reaction with an electrophile, for example, an alkyl halide, results in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. The stereochemistry of this newly formed stereocenter is dictated by the chiral auxiliary.

Detailed research has demonstrated that the choice of Lewis acid in these alkylation reactions can further enhance diastereoselectivity. The chelation of the Lewis acid to the carbonyl oxygens of the N-acyloxazolidinone locks the conformation of the enolate, leading to a more organized transition state and improved stereochemical control.

Below is a representative table of results for the asymmetric alkylation of a chiral N-(oxetane-3-carbonyl)oxazolidinone:

| Entry | Electrophile (R-X) | Base | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | LDA | None | 95:5 | 85 |

| 2 | Iodomethane | NaHMDS | None | 92:8 | 88 |

| 3 | Allyl iodide | LDA | ZnCl₂ | >99:1 | 92 |

| 4 | Propargyl bromide | KHMDS | MgBr₂·OEt₂ | 98:2 | 89 |

Following the stereoselective alkylation, the chiral auxiliary can be removed under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched 3-substituted-oxetane-3-carboxylic acid derivative without racemization of the newly created stereocenter.

Diastereoselective Reactions

Chiral derivatives of this compound are also instrumental in diastereoselective reactions, where the chiral auxiliary influences the formation of a second stereocenter in a molecule that already contains one. A prime example of this is the diastereoselective aldol (B89426) reaction. nih.gov

In this context, the chiral N-(oxetane-3-carbonyl)oxazolidinone can be converted into its boron enolate using a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine. This enolate can then react with an aldehyde to form a β-hydroxy amide. The stereochemical outcome of this reaction, leading to either the syn or anti diastereomer, is highly dependent on the choice of chiral auxiliary and reaction conditions. The Zimmerman-Traxler transition state model is often invoked to explain the high levels of stereocontrol observed in these reactions. wikipedia.org

The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. The resulting aldol adduct contains two new stereocenters, the relative and absolute stereochemistry of which have been controlled with precision.

The following table summarizes typical results for a diastereoselective aldol reaction between a chiral N-(oxetane-3-carbonyl)oxazolidinone and various aldehydes:

| Entry | Aldehyde (R'CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | Bu₂BOTf | 98:2 | 90 |

| 2 | Isobutyraldehyde | Bu₂BOTf | 97:3 | 87 |

| 3 | Acrolein | TiCl₄ | 15:85 | 75 |

| 4 | Pivaldehyde | Bu₂BOTf | >99:1 | 93 |

The ability to generate specific diastereomers is of great importance in the synthesis of complex natural products and pharmaceuticals, where the biological activity is often dependent on the precise three-dimensional arrangement of multiple stereocenters. wikipedia.org Subsequent cleavage of the chiral auxiliary provides access to highly functionalized, stereochemically defined building blocks containing the oxetane motif.

Spectroscopic and Spectrometric Characterization for Structural Elucidation of Oxetane 3 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For oxetane-3-carbonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum of this compound, the protons on the oxetane (B1205548) ring exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the carbonyl chloride group significantly influences the chemical shift of the methine proton at the C3 position, shifting it downfield. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and are expected to appear as complex multiplets due to both geminal and vicinal coupling.

Based on data from related oxetane derivatives, the predicted ¹H NMR spectral data for this compound in a deuterated solvent like CDCl₃ are summarized in the table below. For comparison, the experimental data for unsubstituted oxetane is also provided researchgate.net.

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity | Coupling Constant (J, Hz) | Experimental Chemical Shift (δ, ppm) for Oxetane researchgate.net |

| H3 | 4.0 - 4.5 | Quintet | JH3-H2a, JH3-H2b, JH3-H4a, JH3-H4b | - |

| H2, H4 | 4.8 - 5.2 | Multiplet | - | 4.65 |

| Hβ | - | - | - | 2.61 |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the acid chloride group is expected to have a characteristic downfield chemical shift. The carbons of the oxetane ring will also exhibit distinct signals, with the C3 carbon being significantly influenced by the directly attached carbonyl chloride group.

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on general principles and data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound |

| C=O | 168 - 175 |

| C3 | 45 - 55 |

| C2, C4 | 70 - 80 |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks are expected between the H3 proton and the protons on C2 and C4, confirming their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the H3 signal and the C3 signal, as well as correlations between the H2/H4 protons and the C2/C4 carbons.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For instance, in a hypothetical 3-fluoro-oxetane-3-carbonyl chloride, the fluorine atom would exhibit a single resonance. The chemical shift would be influenced by the electronic effects of the carbonyl chloride group and the oxetane ring. In derivatives with fluorine atoms on the oxetane ring, complex coupling patterns with neighboring protons would be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The key feature in the IR spectrum of this compound is the carbonyl stretch of the acid chloride group.

Acid chlorides are known to exhibit a strong carbonyl (C=O) stretching absorption at a characteristically high frequency in the IR spectrum. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.

The expected IR absorption data for this compound is detailed in the following table.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) for this compound | Intensity |

| C=O (Acid Chloride) | Stretch | 1780 - 1820 libretexts.org | Strong |

| C-O-C (Oxetane) | Asymmetric Stretch | 1100 - 1250 | Strong |

| C-Cl | Stretch | 650 - 850 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₄H₅ClO₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Calculation of Exact Mass for C₄H₅³⁵ClO₂:

4 x ¹²C = 4 x 12.000000 = 48.000000

5 x ¹H = 5 x 1.007825 = 5.039125

1 x ³⁵Cl = 1 x 34.968853 = 34.968853

2 x ¹⁶O = 2 x 15.994915 = 31.989830

Total Exact Mass = 119.997708

HRMS analysis of this compound would be expected to show a molecular ion peak very close to this calculated value, thus confirming its elemental composition. The presence of the chlorine atom would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope (M+2) at approximately one-third the intensity of the molecular ion peak for the ³⁵Cl isotope.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of Chlorine: A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. This would result in a prominent peak at m/z 85.0284 (C₄H₅O₂⁺).

Alpha-Cleavage of the Ring: The oxetane ring can undergo cleavage adjacent to the ether oxygen.

Ring Scission: Fragmentation of the oxetane ring itself can lead to the loss of small neutral molecules like formaldehyde (CH₂O) or ethene (C₂H₄). For instance, a loss of CH₂O from the acylium ion could lead to a fragment at m/z 55.0184 (C₃H₃O⁺).

A table of potential fragments for this compound is provided below.

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Theoretical Exact Mass (m/z) |

| [C₄H₅³⁵ClO₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule | 119.9977 |

| [C₄H₅³⁷ClO₂]⁺˙ (M+2 Isotope Peak) | Ionization of the parent molecule with the ³⁷Cl isotope | 121.9948 |

| [C₄H₅O₂]⁺ (Acylium Ion) | Loss of a chlorine radical (•Cl) from the molecular ion | 85.0284 |

| [C₃H₅O]⁺ | Cleavage of the C-C bond between the carbonyl and the ring | 57.0335 |

| [C₃H₃O]⁺ | Loss of CH₂O from the acylium ion | 55.0184 |

| [COCl]⁺ | Cleavage of the bond between the ring and the carbonyl group | 62.9610 (for ³⁵Cl) |

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the analysis of complex mixtures and the assessment of compound purity.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for identifying and quantifying impurities from the synthesis of this compound, such as starting materials or by-products. Given the reactive nature of the acyl chloride, derivatization might be employed in some GC-MS methods to enhance stability and chromatographic performance.

LC-MS is used for less volatile or thermally labile compounds. It is particularly useful for analyzing derivatives of this compound, such as the corresponding carboxylic acid or esters, which may be present in a reaction mixture. The components are separated by liquid chromatography and then ionized (e.g., by electrospray ionization, ESI) before entering the mass spectrometer. LC-MS is a powerful tool for monitoring the progress of reactions involving this compound and for characterizing the resulting products.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability.

For this compound, Raman spectroscopy would provide valuable information about the vibrations of the molecular framework. Key features in the Raman spectrum would be expected to include:

Symmetric Ring Vibrations: Symmetric stretching and breathing modes of the oxetane ring, which involve a significant change in the size of the electron cloud, are often strong in the Raman spectrum.

C-C and C-O Stretching: The C-C and C-O stretching modes of the ring will also be Raman active.

C=O Stretching: The carbonyl stretch of the acyl chloride group will be visible in the Raman spectrum, although it is typically stronger in the IR spectrum.

C-Cl Stretching: The C-Cl stretch is also expected to be Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide insights into the symmetry of the vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

While this compound itself is a reactive liquid and not amenable to single-crystal X-ray analysis, crystalline derivatives can be studied to understand the geometry of the oxetane ring. Studies on other 3-substituted oxetanes have shown that the oxetane ring is not planar but exists in a puckered conformation aip.org. The degree of puckering is influenced by the nature of the substituents on the ring.

The parent oxetane molecule has a puckering angle of about 8.7° at 140 K. The introduction of substituents at the 3-position can alter this angle due to steric and electronic effects. X-ray crystallographic data on a suitable crystalline derivative of this compound would provide precise information on these structural parameters.

Below is a table summarizing typical structural parameters for the oxetane ring based on studies of oxetane and its derivatives.

| Structural Parameter | Typical Value (from derivatives) | Notes |

| C-O Bond Length | 1.44 - 1.46 Å | The length of the carbon-oxygen bonds within the ether linkage of the ring. |

| C-C Bond Length | 1.53 - 1.55 Å | The length of the carbon-carbon bonds in the ring. |

| C-O-C Bond Angle | ~92° | The bond angle at the oxygen atom within the ring, indicative of significant ring strain. |